molecular formula C18H19N3O3 B2895994 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide CAS No. 2415539-99-8

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2895994
CAS No.: 2415539-99-8
M. Wt: 325.368
InChI Key: MINFRWMXMMYILX-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide is a chemical compound of significant interest in advanced chemical and biological research. This small molecule features a hybrid structure incorporating a 1-methyl-1H-pyrazol-5-yl moiety linked to a furan ring, a motif commonly found in compounds with various bioactive properties . The 2-phenoxypropanamide component further enhances its potential as a versatile scaffold for chemical exploration . While the specific mechanism of action for this compound is an area of active investigation, its molecular architecture suggests potential as an intermediate in medicinal chemistry and chemical biology, particularly in the development of targeted degradation technologies, such as proteolysis-targeting chimeras (PROTACs), which are a frontier in therapeutic discovery . Researchers may employ this compound in hit-to-lead optimization studies, library development for high-throughput screening, or as a key building block in synthesizing more complex heterocyclic systems. It is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use. All researchers should review the material safety data sheet prior to use.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(23-14-6-4-3-5-7-14)18(22)19-12-15-8-9-17(24-15)16-10-11-20-21(16)2/h3-11,13H,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINFRWMXMMYILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(O1)C2=CC=NN2C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of Furan and Pyrazole Rings: The furan and pyrazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Phenoxypropanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Furan-pyrazole 2-phenoxypropanamide Amide, ether, heterocycles
AZD9668 () Pyridine-pyrazole Methanesulfonyl, trifluoromethyl Carboxamide, sulfonyl
ZINC000008635407 () Bicyclic-furan-pyrazole Sulfamoyl, acetamide Amide, sulfonamide
Thiazolyl Hydrazones () Furan-thiazole Nitrophenyl, halogenated aryl Hydrazone, thiazole

Pharmacological Activity

While direct data for the target compound are unavailable, structurally related molecules exhibit diverse activities:

  • Antifungal Activity : Thiazolyl hydrazones with nitrophenyl-furan substituents () showed MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .
  • Anticancer Potential: Analog ZINC000008635407 () demonstrated inhibitory effects on cancer cell migration via DNAJA1 and mutant p53 pathways, with computational binding scores (ΔG = −52.588 kcal/mol) suggesting strong target affinity .
  • Protease Inhibition : AZD9668 () inhibits human neutrophil elastase (HNE), highlighting the role of amide and heterocyclic motifs in enzyme targeting .

Biological Activity

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring : Known for its biological activity.
  • A furan moiety : Often associated with various pharmacological effects.
  • A phenoxypropanamide group : Contributes to the compound's interaction with biological targets.

Anticancer Potential

Research indicates that compounds containing furan and pyrazole rings exhibit anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an enzyme inhibitor. For example, derivatives of furan have been reported to inhibit tyrosinase, an enzyme involved in melanin production, which could lead to applications in skin whitening products. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide group can form hydrogen bonds with active site residues, while aromatic rings engage in π-π interactions with hydrophobic pockets of target proteins.
  • Cell Signaling Modulation : The compound may influence key signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Compounds with furan and pyrazole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Tyrosinase Inhibition Study :
    • A study on related furan derivatives demonstrated potent tyrosinase inhibitory activity, suggesting that modifications in the structure could enhance this effect. The most effective compound showed an IC50 value significantly lower than standard inhibitors like kojic acid .
  • Anticancer Activity :
    • In vitro studies on similar compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Data Summary Table

Study Focus Findings Reference
Tyrosinase InhibitionPotent inhibition with IC50 values significantly lower than standard inhibitors
Anticancer ActivityInduction of apoptosis and modulation of signaling pathways in cancer cells
Enzyme InteractionBinding to active sites leading to inhibition

Q & A

Q. How can tautomerism in the pyrazole ring affect spectroscopic data interpretation?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform experiments in DMSO-d6 or CDCl3 at 25–60°C to detect tautomeric shifts (e.g., 1H-pyrazole ↔ 2H-pyrazole) .
  • DFT Calculations : Compare computed 13C^{13}C-NMR shifts with experimental data to assign tautomeric forms .

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